3-((4-Chlorobenzyl)oxy)pyrrolidine
Description
3-((4-Chlorobenzyl)oxy)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring (a 5-membered saturated amine ring) substituted with a 4-chlorobenzyl ether group. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents, due to the pyrrolidine scaffold’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11/h1-4,11,13H,5-8H2 |
InChI Key |
DKVSNPJCLMRHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
*Similarity scores (0.00–1.00) are based on structural fingerprint comparisons from .
Key Observations:
- Substituent Effects : The 2,4-dichlorobenzyl analog (1220033-11-3) exhibits higher lipophilicity (logP) due to additional chlorine, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Spirocyclic Systems : The spiro compound (1190965-20-8) introduces rigidity, which could enhance selectivity for specific targets but complicate synthesis .
- Reactive Moieties : The aldehyde group in 1178263-39-2 (discontinued product) introduces reactivity, likely contributing to instability or toxicity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Chlorine substituents and larger aromatic systems (e.g., naphthalene) increase logP, favoring CNS penetration but risking off-target effects.
- Metabolic Stability : Ether linkages (as in the reference compound) are generally more stable than esters or aldehydes, as seen in the discontinued benzaldehyde analog .
- Synthetic Accessibility : Piperidine/pyrrolidine derivatives are typically synthesized via nucleophilic substitution or reductive amination, but spirocyclic systems (e.g., 1190965-20-8) require specialized routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
